2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines an indole moiety, a triazolopyridine ring, and an acetamide group.
- The compound’s systematic name reflects its substituents and functional groups.
2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through multistep processes involving indole, triazolopyridine, and acetamide precursors.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions include reflux, inert atmospheres, and specific catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: These would vary based on the specific reaction and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional groups.
Biology: It could serve as a probe in biological studies due to its potential interactions with cellular targets.
Medicine: Although not widely explored, it might have applications in drug discovery.
Industry: Limited industrial applications, but further research could reveal new uses.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Molecular targets and pathways remain largely unexplored.
Comparison with Similar Compounds
Similar Compounds: While this compound is relatively unique, you might consider comparing it to related indole-based compounds or triazolopyridines.
Uniqueness: Highlight its distinctive features, such as the triazolopyridine ring fused to the indole core.
Remember that the scarcity of information on this compound underscores its intriguing nature Researchers may uncover more about its properties and applications in the future
Properties
CAS No. |
1081133-52-9 |
---|---|
Molecular Formula |
C21H23N5OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C21H23N5OS/c1-14-16(15-7-3-4-8-17(15)22-14)13-20(27)23-18(10-12-28-2)21-25-24-19-9-5-6-11-26(19)21/h3-9,11,18,22H,10,12-13H2,1-2H3,(H,23,27) |
InChI Key |
ZLDVOFOSMGIFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.